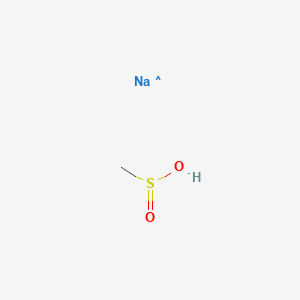
Methanesulfinic acid sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfinic acid sodium is a useful research compound. Its molecular formula is CH4NaO2S and its molecular weight is 103.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis
1. Synthesis of Sulfonyl Compounds
Methanesulfinic acid sodium is instrumental in the preparation of various sulfonyl compounds. It is used to synthesize alkyl methyl sulfone and methyl bis(4-tolyl)sulfonium trifluoromethanesulfonate. These compounds are valuable in organic synthesis and materials science due to their unique properties and reactivity .
2. Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
The compound serves as a precursor for sulfonyl-type RAFT agents, such as benzyl methylsulfonyldithioformate and benzyl phenylsulfonyldithioformate. These agents are crucial in controlling polymerization processes, allowing for the production of polymers with specific molecular weights and architectures .
Environmental Applications
1. Wastewater Treatment
Recent studies have highlighted the use of this compound in the extraction of methanesulfonic acid from wastewater, particularly from metal detergent production. The extraction process employs trioctylamine as an extractant, achieving high extraction efficiencies (up to 96.1%) under optimized conditions. This method not only aids in recovering valuable acids but also contributes to reducing environmental pollution associated with industrial wastewater .
2. Biodegradation Studies
this compound has been investigated for its role in biodegradation processes. Its breakdown products, primarily sulfates, are less toxic and can be assimilated by microbial communities in natural water systems, thus promoting ecological balance .
Electrochemical Applications
1. Electrolyte in Energy Storage Systems
this compound is gaining attention as a component in electrolytes for electrochemical applications due to its high solubility and conductivity. It is utilized in redox flow batteries and as an electrolyte for the electrodeposition of metals such as tin-lead solder for electronic applications. The compound offers a safer alternative to traditional electrolytes based on fluoroboric or fluorosilicic acids .
2. Green Chemistry Initiatives
In the context of green chemistry, this compound is explored for its potential in clean processes such as biodiesel production and esterification reactions. Its high electrochemical stability makes it suitable for applications where conventional strong acids may pose safety risks or environmental concerns .
Case Study 1: Wastewater Treatment Efficacy
A study conducted on the extraction of methanesulfonic acid from industrial wastewater demonstrated the effectiveness of using this compound with trioctylamine. The research outlined the optimization of parameters such as temperature and stirring speed to maximize extraction efficiency, showcasing a practical application for environmental remediation .
Case Study 2: Electrochemical Applications
Research into the use of this compound as an electrolyte in redox flow batteries highlighted its benefits over traditional electrolytes. The study indicated improved performance metrics such as higher charge-discharge efficiency and stability under operational conditions, reinforcing its viability for future energy storage solutions .
Propriétés
Formule moléculaire |
CH4NaO2S |
|---|---|
Poids moléculaire |
103.10 g/mol |
InChI |
InChI=1S/CH4O2S.Na/c1-4(2)3;/h1H3,(H,2,3); |
Clé InChI |
RHDUOFVTCTUTFX-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)O.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















